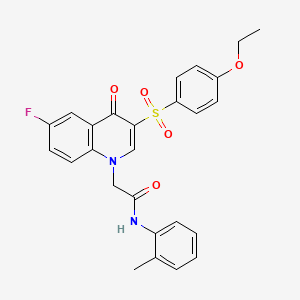![molecular formula C16H13N3O2 B2664080 methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate CAS No. 1253527-97-7](/img/structure/B2664080.png)
methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate” is a chemical compound that contains a methyl ester group (-COOCH3), a pyridinyl group (a nitrogen-containing heterocyclic aromatic ring), and an imidazolyl group (a five-membered planar ring containing two nitrogen atoms). These groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a condensation reaction of a 1,2-diketone or 1,2-dialdehyde with ammonia or a primary amine. The pyridinyl group could be introduced through a cross-coupling reaction, and the methyl ester could be formed through an esterification reaction with methanol .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic imidazole and pyridine rings, which could engage in pi stacking interactions and hydrogen bonding. The presence of the ester group would add polarity to the molecule .Chemical Reactions Analysis
As an aromatic compound containing nitrogen, this molecule could participate in various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and various types of coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the aromatic rings would likely make it relatively stable and resistant to oxidation. The ester group would make it polar and potentially increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthetic Approach to N-(Pyridin-2-yl)imidates
“Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate” could be used in the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines . This synthetic protocol involves the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .
Therapeutic Potential of Imidazole Containing Compounds
Imidazole containing compounds, such as “methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate”, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anticancer Activity
“Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate” could potentially be used in the development of new anticancer drugs . It could be evaluated for its antiproliferative activity against different human cancer cell lines .
Immunosuppressive Activity
“Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate” could potentially be used in the development of immunosuppressant agents . It could be evaluated for its immunosuppressive activity .
Development of Novel Drugs
“Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate” could be used in the development of novel drugs that overcome antimicrobial resistance (AMR) problems . It could be used in the synthesis of heterocyclic compounds that are in clinical use to treat infectious diseases .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-(5-pyridin-2-yl-1H-imidazol-4-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-21-16(20)12-7-5-11(6-8-12)14-15(19-10-18-14)13-4-2-3-9-17-13/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXUMRKOBGMXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(NC=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2663999.png)



![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2664008.png)
![1-[(4-Chlorophenyl)methyl]-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2664009.png)




![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2664015.png)
![[(2-Bromo-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2664016.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2664020.png)